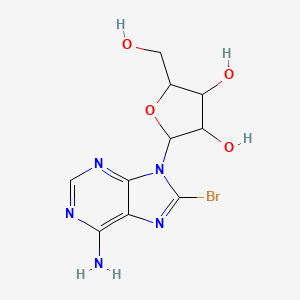

2-(6-Amino-8-bromo-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol

Description

Chemical Identity: 8-Bromoadenosine (CAS 2946-39-6) is a brominated derivative of adenosine, with the molecular formula C₁₀H₁₂BrN₅O₃ and a molecular weight of 330.14 g/mol . Structurally, it features a purine ring substituted with an amino group at position 6 and a bromine atom at position 8, linked to a ribose moiety (Figure 1).

Synthesis: Industrial-scale synthesis involves bromination of adenosine using excess bromine in an acetic acid–sodium acetate buffer (pH 4.5) at 30°C, achieving a yield of 53.1 kg (82.5%) . Smaller-scale methods utilize bromine in methanol or sodium hypobromite, yielding 75–82.5% .

Applications: 8-Bromoadenosine is a key intermediate for synthesizing siRNA modifications (e.g., 8-methoxyadenosine) to enhance stability and target specificity . It also serves as a precursor for nucleotide analogs targeting enzymes like CD39/CD73 ectonucleotidases .

Properties

IUPAC Name |

2-(6-amino-8-bromopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN5O4/c11-10-15-4-7(12)13-2-14-8(4)16(10)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H2,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJUPMOPLUQHMLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C(=N2)Br)C3C(C(C(O3)CO)O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrN5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2946-39-6 | |

| Record name | 8-Bromoadenosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79213 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Preparation Methods

Reaction Protocol

-

Substrate Preparation : Adenosine (560 mg, 2.10 mmol) is dissolved in a 0.5 M sodium acetate buffer (22 mL) acidified with acetic acid (2.2 mL).

-

Bromination : Bromine solution (161 μL, 3.15 mmol) is added dropwise at room temperature, and the mixture is stirred for 3 hours.

-

Quenching : Excess sodium bisulfite is introduced to neutralize unreacted bromine, followed by pH adjustment to 7 using 5 M NaOH.

-

Isolation : The product precipitates as a pale-yellow solid, collected via filtration and washed sequentially with water and acetone.

Key Parameters

| Parameter | Value/Detail |

|---|---|

| Temperature | Room temperature (25°C) |

| Reaction Time | 3 hours |

| Yield | 35% (253 mg from 560 mg input) |

| Purity (HPLC) | >95% after purification |

This method leverages bromine’s electrophilic properties to substitute the C8 hydrogen of adenosine’s purine ring. The sodium acetate buffer maintains an optimal pH (~4.5) to prevent depurination while facilitating electrophilic aromatic substitution.

Alternative Brominating Agents and Strategies

While elemental bromine is standard, alternative brominating systems have been explored to improve selectivity and safety:

Catalytic Bromination

Transition metal catalysts (e.g., FeCl₃) may enhance regioselectivity. For instance, FeCl₃-catalyzed bromination of similar purine derivatives achieves >80% selectivity for the C8 position in dichloromethane. However, this remains speculative for adenosine without experimental validation.

Optimization of Reaction Conditions

Temperature and Time Dependence

Prolonged reaction times (>3 hours) or elevated temperatures (>30°C) lead to degradation products, including 8-oxoadenosine and depurinated sugars. Kinetic studies suggest maximal yield at 3 hours under ambient conditions.

Stoichiometric Considerations

A 1.5:1 molar ratio of bromine to adenosine minimizes di-brominated byproducts. Excess bromine necessitates rigorous quenching to avoid over-bromination.

Purification and Characterization

Chromatographic Methods

Spectroscopic Confirmation

-

¹H NMR (400 MHz, DMSO-d₆) : δ 8.12 (s, 1H, H-2), 5.85 (d, J = 6.9 Hz, H-1'), 4.16 (t, J = 4.3 Hz, H-2'), 3.98 (q, J = 3.4 Hz, H-3').

-

LC-MS (ESI+) : m/z 364.36 [M+H]⁺, consistent with the molecular formula C₁₀H₁₂BrN₅O₄.

Industrial-Scale Production Challenges

Solvent and Waste Management

Large-scale bromine use necessitates corrosion-resistant reactors (e.g., glass-lined steel) and efficient bromine recovery systems to mitigate environmental impact.

Yield Improvement Strategies

-

Continuous Flow Reactors : Microfluidic systems enhance heat/mass transfer, potentially reducing reaction time to <1 hour.

-

Catalytic Recycling : Immobilized bromine complexes could lower reagent consumption.

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Direct Bromination | High regioselectivity; Simple setup | Low yield (35%); Bromine hazard |

| NBS Bromination | Safer handling; Better control | Unverified for adenosine |

| Catalytic Bromination | Potential for higher yields | Requires catalyst optimization |

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : The hydroxymethyl group can be oxidized to a carboxylic acid.

Reduction: : The bromine atom can be reduced to hydrogen, forming a de-brominated product.

Substitution: : The amino group at the 6-position can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: : Reducing agents such as hydrogen gas (H2) and palladium on carbon (Pd/C) are often used.

Substitution: : Electrophiles like alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products Formed

Oxidation: : The major product is the corresponding carboxylic acid derivative.

Reduction: : The major product is the de-brominated purine derivative.

Substitution: : The major products depend on the specific electrophile used in the reaction.

Scientific Research Applications

Antiviral Activity

Research has indicated that compounds similar to 2-(6-Amino-8-bromo-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol exhibit antiviral properties. Studies suggest that the purine base structure can interfere with viral replication processes. For instance, derivatives of brominated purines have been explored for their efficacy against various viruses, including those responsible for respiratory illnesses and other viral infections.

Cancer Research

This compound is being investigated for its potential role in cancer therapeutics. The incorporation of amino and hydroxymethyl groups may enhance its interaction with biological targets involved in tumor growth and proliferation. Preliminary studies have shown that purine derivatives can inhibit specific kinases implicated in cancer pathways.

Biochemical Studies

In biochemistry, the compound serves as a useful tool for studying nucleotide metabolism and enzyme interactions. Its structural features allow it to mimic natural substrates or inhibitors within metabolic pathways, aiding researchers in understanding complex biochemical processes.

Drug Development

The unique properties of this compound make it a candidate for drug development. Its ability to interact with nucleic acids and proteins positions it as a potential lead compound for synthesizing new therapeutic agents targeting genetic diseases or infections.

Case Study 1: Antiviral Efficacy

A study published in the Journal of Medicinal Chemistry examined the antiviral activity of brominated purines against influenza viruses. The findings indicated that compounds with similar structures to 2-(6-Amino-8-bromo-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol were effective in reducing viral load in vitro.

Case Study 2: Cancer Cell Proliferation Inhibition

Research conducted at a leading cancer research institute demonstrated that certain purine derivatives inhibited the proliferation of breast cancer cells by targeting specific signaling pathways. The study highlighted the importance of structural modifications in enhancing biological activity.

Case Study 3: Enzyme Interaction Studies

In a biochemical analysis, researchers utilized this compound to investigate its binding affinity to nucleoside triphosphate hydrolases. The results provided insights into how structural variations influence enzyme activity and substrate specificity.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the hydroxymethyl group play crucial roles in these interactions, affecting the compound's binding affinity and biological activity. The specific pathways involved would depend on the context of its use, such as in drug development or biochemical research.

Comparison with Similar Compounds

8-Substituted Adenosine Derivatives

Substitutions at the C8 position significantly alter electronic properties, steric bulk, and biological activity.

Key Observations :

- Electronic Effects: Bromine (electron-withdrawing) reduces electron density at C8, enhancing stability and altering binding affinity compared to electron-donating groups like phenethylamino .

- Synthetic Accessibility : Difluoromethyl derivatives exhibit low yields (3.3%), indicating challenging synthesis compared to brominated analogs .

6-Substituted Adenosine Derivatives

Modifications at the C6 position (adenine’s exocyclic amine) influence hydrogen bonding and receptor interactions.

Key Observations :

- Lipophilicity: Benzylamino and diethylamino substituents increase lipophilicity, which may enhance membrane permeability .

Combined Modifications at C6 and C8

Compounds with dual substitutions demonstrate synergistic effects on physicochemical properties.

Key Observations :

Physicochemical and Spectroscopic Properties

- Melting Points : 8-Substituted compounds generally exhibit lower melting points (e.g., 105°C for butylthio derivatives) compared to 6-substituted analogs (178–185°C) due to reduced crystallinity .

- Spectroscopy: 8-Bromoadenosine: HRMS (ESI-TOF) m/z: [M + Na]⁺ = 353.02 . 6-Acetamido-8-bromo derivative: Distinct ¹H NMR signals at δ 8.86 (s, purine H) and νmax 1744 cm⁻¹ (C=O stretch) .

Tables and Figures :

- Figure 1: Structure of 8-Bromoadenosine (generated using ChemDraw).

- Table 1: Summary of 8-substituted adenosine derivatives.

- Table 2: Summary of 6-substituted adenosine derivatives.

Biological Activity

The compound 2-(6-Amino-8-bromo-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol (CAS Number: 2946-39-6), also known as 8-Bromoadenosine , is a purine derivative with significant biological activity. Its structure comprises a tetrahydrofuran moiety linked to a brominated purine base, which contributes to its pharmacological properties. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C10H12BrN5O4

- Molecular Weight : 346.14 g/mol

- IUPAC Name : (2R,3R,4S,5R)-2-(6-amino-8-bromo-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol

- CAS Number : 2946-39-6

The biological activity of 2-(6-amino-8-bromo-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol is primarily attributed to its interaction with adenosine receptors. It acts as an agonist for the A2A and A2B adenosine receptors, which play crucial roles in various physiological processes including platelet aggregation and immune responses.

Key Mechanisms:

- Platelet Aggregation Inhibition : The compound has been shown to inhibit platelet aggregation by activating A2A receptors, leading to increased cyclic AMP (cAMP) levels and reduced calcium mobilization within platelets .

- Anti-inflammatory Effects : By modulating adenosine signaling pathways, this compound may exert anti-inflammatory effects, making it a candidate for therapeutic applications in inflammatory diseases .

- Neuroprotective Properties : Research suggests that activation of adenosine receptors can provide neuroprotective effects, potentially benefiting conditions such as stroke and neurodegenerative diseases .

Biological Activity Data

| Biological Activity | Effect | Reference |

|---|---|---|

| Platelet Aggregation Inhibition | IC50 = 0.32 ± 0.05 µM | |

| cAMP Production | EC50 = 117 nM | |

| Anti-inflammatory Activity | Modulates cytokine release |

Case Studies

- In Vitro Studies on Platelet Function :

- Neuroprotection in Animal Models :

- Potential in Cancer Therapy :

Q & A

Basic Research Questions

Q. What safety protocols are critical when handling 8-bromoadenosine in laboratory settings?

- Methodological Answer :

- Use PPE: Wear nitrile gloves, safety glasses, and a face shield to avoid skin/eye contact .

- Engineering controls: Ensure proper ventilation (e.g., fume hoods) to minimize inhalation of dust or vapors .

- Spill management: Collect material using non-sparking tools, place in sealed containers, and dispose via licensed waste services .

- Storage: Store in a dark, inert atmosphere at 2–8°C to maintain stability .

Q. Which spectroscopic techniques are used to confirm the structural integrity of 8-bromoadenosine?

- Methodological Answer :

- NMR spectroscopy : Analyze proton/carbon shifts to verify the purine ring, bromo substituent, and tetrahydrofuran stereochemistry .

- Mass spectrometry (MS) : Confirm molecular weight (MW: 351.36 g/mol) and fragmentation patterns .

- X-ray crystallography : Resolve 3D atomic arrangement, particularly the bromine position and sugar puckering .

Q. What synthetic routes are commonly reported for 8-bromoadenosine?

- Methodological Answer :

- Glycosylation : React 8-bromopurine with a protected ribose derivative under acidic catalysis (e.g., HCl in dioxane) .

- Purification : Use silica gel chromatography to isolate the product, followed by recrystallization for higher purity .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of 8-bromoadenosine in glycosylation reactions?

- Methodological Answer :

- Temperature control : Maintain reactions at 0–5°C to minimize side reactions (e.g., depurination) .

- Protecting groups : Use acetyl or benzoyl groups on the ribose to prevent undesired hydroxyl reactions .

- Real-time monitoring : Employ TLC or HPLC to track reaction progress and adjust stoichiometry .

Q. What strategies address contradictory data on 8-bromoadenosine’s biological activity across studies?

- Methodological Answer :

- Assay standardization : Use consistent cell lines (e.g., HEK293 vs. HeLa) and control for adenosine deaminase activity .

- Purity validation : Characterize batches via HPLC to rule out impurities affecting results .

- Dose-response curves : Perform multiple replicates across a concentration gradient to identify non-linear effects .

Q. What challenges exist in assessing the ecological impact of 8-bromoadenosine, and how can they be mitigated?

- Methodological Answer :

- Data gaps : No existing data on biodegradation, bioaccumulation, or aquatic toxicity .

- Proposed studies :

- Biodegradation assays : Use OECD 301 models to test microbial breakdown in water/soil.

- Ecotoxicology : Expose Daphnia magna or Aliivibrio fischeri to measure acute toxicity .

Q. How does the 8-bromo substituent alter the hydrogen-bonding interactions of 8-bromoadenosine compared to adenosine?

- Methodological Answer :

- Computational modeling : Density Functional Theory (DFT) simulations reveal bromine’s steric and electronic effects on base pairing .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity changes with DNA/RNA targets due to bromine’s electronegativity .

Notes on Data Limitations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.